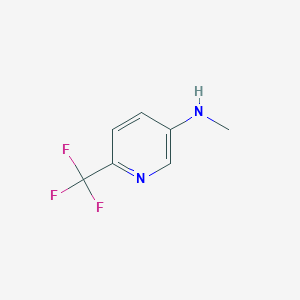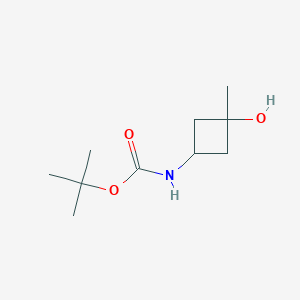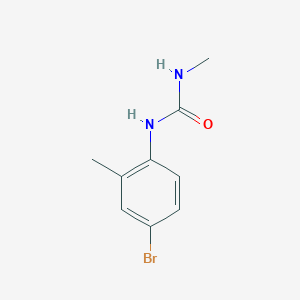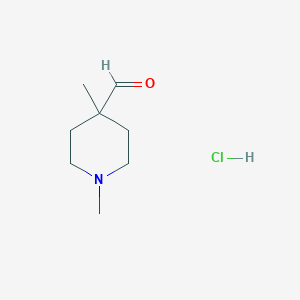
Methyl-(6-trifluoromethylpyridin-3-yl)-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of a similar compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl) ethyl)-λ4-sulfanylidene)cyanamide as a starting material, using an oxidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, [6-(Trifluoromethyl)pyridin-3-yl]methanol, are as follows: It has a molecular weight of 177.13, it is a liquid at 20 degrees Celsius, it should be stored under inert gas, it is air sensitive, and it has a boiling point of 102 °C/1 mmHg .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridines, including Methyl-(6-trifluoromethylpyridin-3-yl)-amine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the same unique properties that make trifluoromethylpyridines effective in human pharmaceuticals .
Synthesis of Novel Derivatives
Methyl-(6-trifluoromethylpyridin-3-yl)-amine can be used as a starting material in the synthesis of novel derivatives with potential bioactivities . For example, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
Antifungal Activities
Some trifluoromethyl pyrimidine derivatives synthesized from Methyl-(6-trifluoromethylpyridin-3-yl)-amine have shown good in vitro antifungal activities against several fungi at 50 μg/ml .
Insecticidal Activities
These synthesized compounds have also shown moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at 500 μg/ml .
Anticancer Activities
The synthesized compounds have indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
Future Applications
Given the unique properties of trifluoromethylpyridines and their derivatives, it is expected that many novel applications will be discovered in the future .
Safety and Hazards
The safety data sheet for a similar compound, N-METHYL-1-[6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHANAMINE, suggests that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group and the pyridine moiety in the compound can interact with various biological targets, potentially leading to changes in their function .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
It is known that compounds with similar structures can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Methyl-(6-trifluoromethylpyridin-3-yl)-amine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the presence of certain enzymes .
Propriétés
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-5-2-3-6(12-4-5)7(8,9)10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRSBJYVFNRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(6-trifluoromethylpyridin-3-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)


![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)


![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)

